

Application Note: GC-MS Analysis of N-Methyl Homarylamine Hydrochloride

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Compound of Interest

Compound Name: *N-Methyl Homarylamine hydrochloride*

Cat. No.: *B1163423*

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Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **N-Methyl Homarylamine hydrochloride** using Gas Chromatography-Mass Spectrometry (GC-MS). N-Methyl Homarylamine, also known as MDMPEA or N-methyl-3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine.[1] GC-MS provides a robust and reliable platform for the separation, identification, and quantification of this compound in various matrices. This document outlines the necessary instrumentation, sample preparation protocols, and data analysis procedures.

Introduction

N-Methyl Homarylamine is a phenethylamine derivative of interest in forensic chemistry and drug development.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for substituted phenethylamines.[2] This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. As N-Methyl Homarylamine is often supplied as a hydrochloride salt, it must be prepared in a suitable solvent for injection into the GC system.

Materials:

- **N-Methyl Homarylamine hydrochloride** analytical reference standard
- Methanol (GC grade or higher)
- Vortex mixer
- Centrifuge (optional)
- 2 mL autosampler vials with inserts

Protocol:

- **Standard Solution Preparation:** Accurately weigh a known amount of **N-Methyl Homarylamine hydrochloride** standard.
- Dissolve the standard in methanol to achieve a stock solution of a desired concentration (e.g., 1 mg/mL).
- Perform serial dilutions of the stock solution with methanol to prepare working standards and calibration standards. A typical calibration range for related phenethylamines is 50 to 2000 ng/mL.^[3]
- **Sample Preparation:** For unknown samples, dissolve a precisely weighed amount in methanol to bring the expected concentration within the calibration range.
- Vortex the solutions for 30 seconds to ensure complete dissolution.
- If any particulate matter is present, centrifuge the solution and transfer the supernatant to an autosampler vial.

- Transfer the final solutions into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of N-Methyl Homarylamine. These may be adapted based on the specific instrumentation available.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
- Autosampler

GC Conditions:

Parameter	Value
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min

MS Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C
Scan Range	40 - 400 amu
Scan Mode	Full Scan

Data Analysis and Results

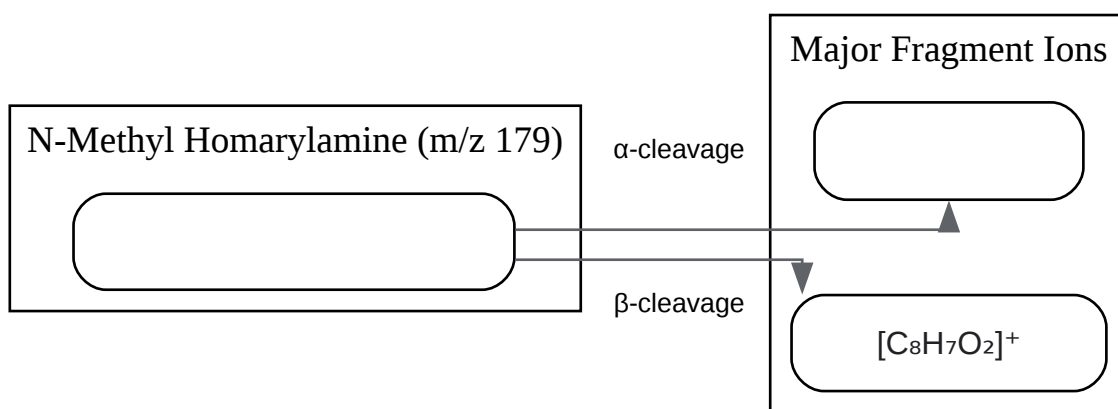
Qualitative Analysis

The identification of N-Methyl Homarylamine is achieved by comparing the retention time and the mass spectrum of the sample with that of a known reference standard. The expected retention time for N-Methyl Homarylamine under the specified conditions is approximately 8.5 minutes. The mass spectrum is characterized by a molecular ion peak and specific fragment ions.

Mass Spectral Fragmentation

The electron ionization mass spectrum of N-Methyl Homarylamine is expected to show a molecular ion peak at m/z 179 (corresponding to the free base). The fragmentation pattern is dominated by the alpha-cleavage of the bond between the carbon atoms adjacent to the nitrogen atom, a characteristic fragmentation for phenethylamines. This results in a prominent base peak at m/z 44. Other significant fragment ions are observed at m/z 135 and 136, corresponding to the methylenedioxyphenyl fragment.

Expected Fragmentation:



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Caption: Predicted major fragmentation pathways for N-Methyl Homarylamine.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 44) against the concentration of the prepared standards. The concentration of N-Methyl Homarylamine in unknown samples can then be determined from this calibration curve.

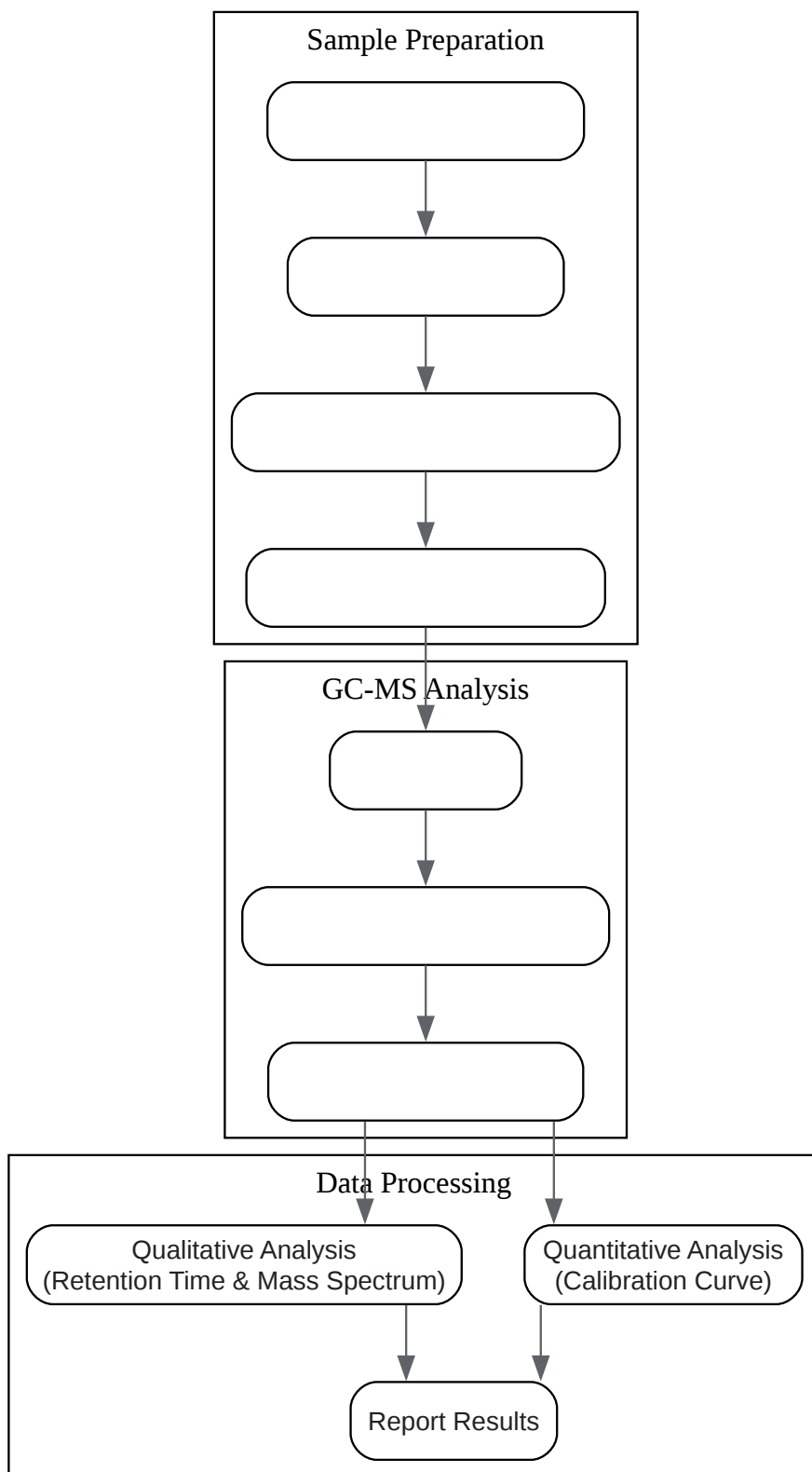
Quantitative Data Summary:

Parameter	Typical Value	Reference
Linear Range	50 - 2000 ng/mL	[3]
Limit of Detection (LOD)	~0.5 ng/mL	[4]
Limit of Quantification (LOQ)	~1.5 ng/mL	Based on S/N of 10
Correlation Coefficient (r ²)	> 0.995	[3]

Note: LOD and LOQ are estimated based on typical performance for similar phenethylamine compounds and should be experimentally determined for the specific instrument and method.

Experimental Workflow

The overall workflow for the GC-MS analysis of **N-Methyl Homarylamine hydrochloride** is depicted below.



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Caption: Workflow for the GC-MS analysis of N-Methyl Homarylamine HCl.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of **N-Methyl Homarylamine hydrochloride**. The detailed protocols for sample preparation, instrument conditions, and data analysis will enable researchers, scientists, and drug development professionals to accurately identify and quantify this compound in their samples. The provided quantitative data offers a benchmark for method validation and performance.

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